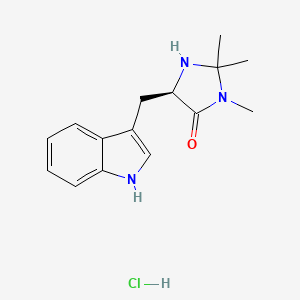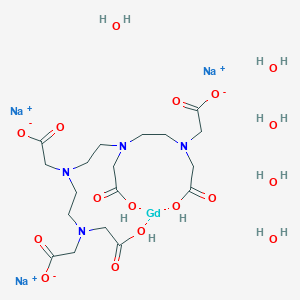
L-lactaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
L-lactaldehyde can be synthesized through several methods. One efficient and scalable method involves the biocatalytic asymmetric reduction of 1,1-dimethoxy-2-propanone using suitable ketoreductases to produce enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols. The removal of the protecting group yields (S)- and ®-lactaldehydes in high yield and excellent enantiomeric and chemical purity . Another method involves the reaction of D-threonine with ninhydrin, followed by purification .
化学反应分析
L-lactaldehyde undergoes various chemical reactions, including oxidation and reduction. Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase . Under anaerobic conditions, it is reduced to L-1,2-propanediol by the enzyme propanediol oxidoreductase . Common reagents used in these reactions include NAD+ and NADH, which act as cofactors in the oxidation and reduction processes . The major products formed from these reactions are L-lactate and L-1,2-propanediol .
科学研究应用
L-lactaldehyde has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the metabolic pathways of L-fucose and L-rhamnose utilization in Escherichia coli . In medicine, it is involved in the pyruvate metabolism pathway and is irreversibly produced from pyruvaldehyde via the enzyme aldehyde reductase . In industry, this compound is used in the production of lactic acid and other chemicals .
作用机制
The mechanism of action of L-lactaldehyde involves its conversion to other compounds through enzymatic reactions. Under aerobic conditions, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase, while under anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol oxidoreductase . The regulation of these reactions is influenced by the NAD/NADH ratio, which acts as a regulatory mechanism .
相似化合物的比较
属性
CAS 编号 |
3913-64-2 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
74.08 g/mol |
IUPAC 名称 |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChI 键 |
BSABBBMNWQWLLU-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C=O)O |
规范 SMILES |
CC(C=O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


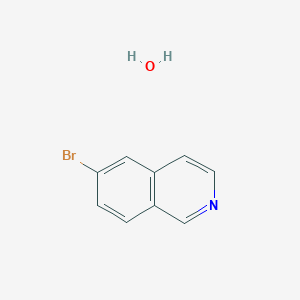



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
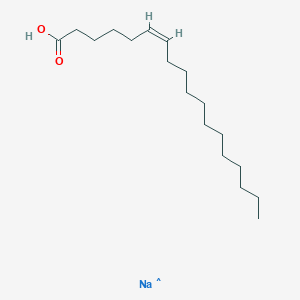
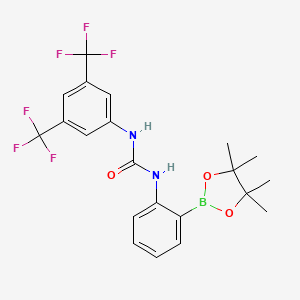
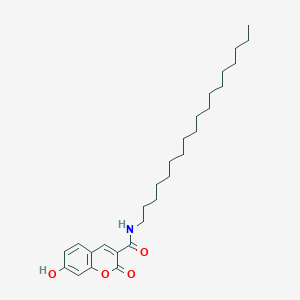
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)

